Mpt-nag
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Overview
Description
6’-Methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside, commonly known as Mpt-nag, is a chemical compound with significant applications in the pharmaceutical field. It is a white solid, insoluble in water but soluble in some organic solvents. This compound exhibits strong chemical activity and is utilized as an anti-tumor and anti-viral agent .
Preparation Methods
The preparation of 6’-methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside can be achieved through chemical synthesis. The specific synthetic routes and reaction conditions may vary depending on the experimental conditions and purposes. Generally, the synthesis involves the use of various reagents and catalysts under controlled laboratory conditions. The compound is typically stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
6’-Methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Scientific Research Applications
6’-Methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying glycosidase activity. In biology and medicine, it is employed in enzyme replacement therapy and gene therapy research. The compound is also used in high-throughput screening of chemical libraries to identify modulators of enzyme activity. Additionally, it has applications in the investigation of candidate molecules for enzyme replacement therapy and combination therapies .
Mechanism of Action
The mechanism of action of 6’-methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, thereby disrupting cellular processes. The molecular targets include glycosidases, which are enzymes involved in the hydrolysis of glycosidic bonds. By inhibiting these enzymes, the compound can interfere with the metabolism of glycosides and amino sugars, leading to various biological effects .
Comparison with Similar Compounds
6’-Methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside can be compared with other similar compounds, such as N-acetylglucosaminidase (NAG) inhibitors. While both compounds inhibit glycosidase activity, 6’-methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside is unique in its structural features and specific applications. Similar compounds include N-acetylglucosaminidase inhibitors and other glycosidase inhibitors used in enzyme replacement therapies .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(6-methylpyridin-2-yl)sulfanyloxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-7-4-3-5-10(15-7)22-14-11(16-8(2)18)13(20)12(19)9(6-17)21-14/h3-5,9,11-14,17,19-20H,6H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKXHOMZOIYNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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